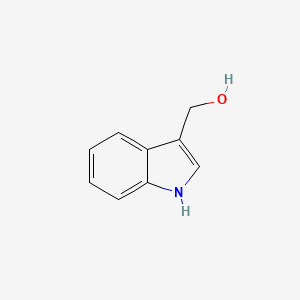

Indole-3-carbinol

概述

描述

Indole-3-carbinol (I3C) is a phytochemical derived from glucobrassicin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts. Upon ingestion, I3C is formed via hydrolysis and undergoes acid-catalyzed condensation in the stomach, generating bioactive derivatives like 3,3'-diindolylmethane (DIM) and cyclic trimers (CT) . I3C and its derivatives exhibit chemopreventive properties, including modulation of carcinogen metabolism, induction of apoptosis, and interference with cancer cell proliferation .

准备方法

合成路线和反应条件: 吲哚-3-甲醇可以通过多种方法合成。 一种常见的合成路线涉及傅克反应,其中二氟乙醛在碱或酸的存在下从二氟乙醛乙基半缩醛原位生成 。 另一种方法涉及使用水作为羟基源,通过DDQ介导的烯丙基C–H键氧化/芳构化/羟基化在吲哚碳上进行 .

工业生产方法: 吲哚-3-甲醇的工业生产通常涉及从十字花科蔬菜中提取,在那里它是由硫代葡萄糖苷萝卜硫素的分解产生的 。这种方法确保了该化合物的天然和可持续来源。

化学反应分析

反应类型: 吲哚-3-甲醇会发生各种化学反应,包括:

还原: 还原反应可以将其转化为不同的吲哚衍生物.

取代: 亲电取代反应发生在吲哚环的C-3位.

常用试剂和条件:

氧化: 常用的氧化剂包括DDQ和其他温和氧化剂.

还原: 可以使用硼氢化钠等还原剂.

取代: 酸催化剂通常用于亲电取代反应.

主要产物:

科学研究应用

Cancer Prevention and Treatment

I3C has been extensively studied for its role in cancer prevention. It is particularly noted for its effects on hormone-dependent cancers such as breast and prostate cancer. The mechanisms through which I3C exerts its anticancer effects include:

- Inhibition of Tumor Growth : I3C has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

- Regulation of Estrogen Metabolism : It alters estrogen metabolism by promoting the formation of less active estrogen metabolites, potentially reducing the risk of hormone-sensitive cancers .

- Antimutagenic Properties : In vivo studies indicate that I3C may reduce cytogenetic damage induced by known carcinogens .

Table 1: Summary of Cancer Studies Involving this compound

Neuroprotection

Recent studies have highlighted the neuroprotective effects of I3C. For instance, research involving middle cerebral artery occlusion (MCAO) models demonstrated that I3C pretreatment significantly reduced neuronal loss and improved neurological recovery following ischemic injury. The compound was found to decrease apoptotic markers while enhancing anti-apoptotic protein expression .

Table 2: Neuroprotective Effects of this compound

| Study Type | Model | Findings |

|---|---|---|

| In vivo | MCAO Rat Model | Prevents cerebral infarction and reduces apoptosis |

| Cell Culture | HAPI Microglial Cells | Decreases inflammatory markers post-hypoxia |

Metabolic Disorders

I3C has shown potential in addressing metabolic disorders such as obesity and insulin resistance. Studies suggest that it may enhance glucose metabolism and reduce fat accumulation through modulation of signaling pathways related to energy homeostasis .

Table 3: Effects of this compound on Metabolic Disorders

| Study Type | Condition | Findings |

|---|---|---|

| Animal Studies | Obesity | Reduces body weight gain and fat mass |

| Clinical Trials | Insulin Resistance | Improves insulin sensitivity in preliminary trials |

Case Studies

Several clinical trials have explored the efficacy of I3C in various health conditions:

- Breast Cancer Prevention : A randomized controlled trial investigated the effects of I3C supplementation on estrogen metabolism in premenopausal women, revealing favorable changes in urinary estrogen profiles associated with decreased breast cancer risk .

- Cervical Dysplasia : A pilot study indicated that I3C might be beneficial for women with cervical intraepithelial neoplasia, showing improvements in lesion regression rates after treatment with I3C supplements .

作用机制

吲哚-3-甲醇通过促进雌激素分解成效力较低的形式来发挥作用,从而降低体内总的雌激素负荷 。这种机制使其对关注激素相关疾病的个人特别有趣。 它还诱导代谢致癌物(包括雌激素)的I期和II期酶 。 此外,它增强了DNA修复并诱导G1细胞周期停滞和凋亡 .

类似化合物:

3,3′-二吲哚甲烷: 另一种存在于十字花科蔬菜中的生物活性化合物,以其抗癌特性而闻名.

吲哚-3-乙腈: 吲哚-3-甲醇的衍生物,具有潜在的治疗应用.

吲哚-3-甲醛: 吲哚-3-甲醇的氧化产物.

独特性: 吲哚-3-甲醇因其调节雌激素代谢的能力及其潜在的抗癌特性而具有独特性 。它在各个领域的广泛生物活性及其应用使其成为一个令人关注的化合物。

相似化合物的比较

3,3'-Diindolylmethane (DIM)

- Structure & Formation : DIM is a dimeric condensation product of I3C formed in acidic environments (e.g., stomach acid) or cell culture media over time .

- Mechanisms: Anticancer Activity: DIM inhibits P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells, enhancing chemotherapeutic drug retention . It also suppresses NF-κB signaling and induces phase I/II detoxification enzymes . Estrogen Metabolism: DIM promotes 2-hydroxylation of estrogens, shifting metabolism toward less carcinogenic metabolites .

- Efficacy :

- Stability : DIM is more stable than I3C, making it a preferred candidate for therapeutic applications .

Cyclic Trimer (CT)

- Structure & Formation : CT is a cyclic oligomer of I3C generated under acidic conditions.

- Mechanisms: Competes with carcinogens (e.g., aflatoxin B1) for DNA binding, reducing adduct formation by 51% in trout embryos . Inhibits P-glycoprotein activity, similar to DIM, but with distinct structural interactions .

- Efficacy: CT shows stronger anticarcinogenic effects than DIM in some models but has poor bioavailability due to instability in physiological conditions .

Indole-3-Acetic Acid (IAA)

- Structure: A monocarboxylic acid derivative of indole.

- Efficacy : Lacks chemopreventive activity in lung toxicity models, highlighting functional divergence from I3C .

3-Methylindole (3-MI)

- Structure : A methyl-substituted indole.

- Toxicity : Demonstrates divergent biological effects compared to I3C, emphasizing structure-activity differences .

Data Table: Key Comparisons

Research Findings and Contradictions

- I3C vs. DIM Activity: While early studies attributed anticancer effects to I3C, evidence now shows that DIM is the primary bioactive agent in vitro and in vivo due to I3C’s instability .

- Synergistic Effects : I3C derivatives cooperate with tamoxifen to arrest breast cancer cells via distinct pathways (e.g., CDK6 downregulation vs. estrogen receptor antagonism) .

- Toxicity Concerns : High doses of I3C may promote tumorigenesis in certain models, whereas DIM exhibits a safer profile .

生物活性

Indole-3-carbinol (I3C) is a phytochemical derived from cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. Extensive research has been conducted to explore its biological activities, particularly in cancer prevention and treatment, anti-inflammatory effects, and other health benefits. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with I3C.

Antitumor Activity

I3C has been extensively studied for its antitumor properties . Research indicates that I3C inhibits cell proliferation, induces apoptosis, and promotes cell cycle arrest in various cancer cell lines. Notably, it has shown efficacy against breast, prostate, and colorectal cancers.

- Mechanisms of Action :

- Cell Cycle Arrest : I3C induces G1 phase arrest in cancer cells, which is critical for preventing tumor growth .

- Apoptosis Induction : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Oncogenes : I3C downregulates the expression of oncogenes such as c-MYC and enhances the activity of tumor suppressor genes .

Case Studies

- A study on human breast cancer cells demonstrated that I3C significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- Clinical trials have shown that I3C can modulate estrogen metabolism, potentially reducing the risk of estrogen-related cancers .

Anti-Inflammatory Activity

I3C exhibits significant anti-inflammatory effects , which are crucial for its role in cancer prevention. It has been shown to inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.

- Key Findings :

Antiviral and Antimicrobial Activities

Emerging research suggests that I3C may possess antiviral and antimicrobial properties .

- Antiviral Effects : Preliminary studies indicate that I3C may inhibit the replication of certain viruses, including human papillomavirus (HPV), which is linked to cervical cancer .

- Antimicrobial Activity : I3C has demonstrated activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of I3C contribute to its protective effects against oxidative stress, which is implicated in cancer development.

- Mechanisms :

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. How is indole-3-carbinol quantified in plant matrices, and what statistical methods validate these measurements?

I3C quantification in cruciferous vegetables (e.g., cabbage, broccoli) typically employs high-performance liquid chromatography (HPLC) with UV detection. Validation includes assessing linearity, precision, and accuracy using standard calibration curves. Statistical tools like one-way ANOVA and Duncan’s post-hoc test (p<0.05) are applied to compare mean concentrations across plant varieties, ensuring reproducibility .

Q. What physicochemical properties of I3C are critical for experimental stability and handling?

I3C’s stability is influenced by its melting point (193–198°C), sensitivity to acidic conditions (leading to dimerization into 3,3’-diindolylmethane, DIM), and solubility in polar solvents. Storage at -20°C or lower is recommended to prevent degradation, as noted in reagent catalogs .

Q. What experimental models are commonly used to study I3C’s anticarcinogenic effects?

In vitro studies frequently use estrogen-sensitive cancer cell lines (e.g., MCF-7 for breast cancer) to assess apoptosis via mitochondrial function assays (e.g., MTT) and fluorescence-activated cell sorting (FACS). Animal models, such as xenograft mice, evaluate tumor growth inhibition and biomarker modulation .

Advanced Research Questions

Q. How does I3C modulate NF-κB and Akt signaling pathways in cancer cells?

I3C inhibits Akt phosphorylation and suppresses NF-κB nuclear translocation, disrupting prosurvival signaling. Mechanistic studies involve Western blotting for phosphorylated proteins, luciferase reporter assays for NF-κB activity, and gene silencing (siRNA) to validate pathway-specific effects .

Q. What methodologies identify synergistic interactions between I3C and other phytochemicals (e.g., genistein)?

Synergy is assessed using combination index (CI) calculations via the Chou-Talalay method. Real-time PCR quantifies gene expression (e.g., GADD45 for DNA damage response), while FACS measures apoptosis induction. Co-treatment studies in MCF-7 cells reveal enhanced ER-α suppression when I3C is paired with genistein .

Q. How can in silico models advance the development of I3C-derived therapeutics?

Computational approaches, like density functional theory (DFT) and molecular docking, predict I3C’s binding affinity to targets (e.g., ER-α, Akt). CADD (computer-aided drug design) optimizes derivatives for improved pharmacokinetics, validated by in vitro cytotoxicity assays .

Q. What challenges arise in formulating I3C for drug delivery, and how are they addressed?

I3C’s instability in gastric pH complicates oral delivery. Rectal suppositories with polyethylene oxide bases demonstrate improved stability. HPLC-UV validates content uniformity, while pharmacotechnical studies assess dissolution profiles and excipient compatibility .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy of I3C?

Pharmacokinetic studies using LC-MS/MS track I3C metabolites (e.g., DIM) in plasma. Xenograft models with humanized mice (e.g., SCID) bridge in vitro findings by correlating tumor regression with biomarker changes (e.g., caspase-3 activation) .

Q. What molecular techniques elucidate I3C’s structural interactions with cellular targets?

Solid-state NMR and X-ray crystallography resolve I3C’s conformation in binding pockets. Hirshfeld surface analysis maps non-covalent interactions, while mutagenesis studies validate critical residues in target proteins (e.g., ER-α) .

Q. How is I3C’s role in estrogen metabolism quantified in translational studies?

LC-MS/MS measures urinary 2-hydroxyestrone (anti-estrogenic metabolite) levels in clinical trials. Epidemiological data correlate I3C intake with reduced cancer incidence, supported by case-control studies and meta-analyses .

Methodological Notes

- Contradiction Analysis : While I3C consistently induces apoptosis in vitro, in vivo efficacy varies due to bioavailability limitations. Pharmacokinetic studies (e.g., plasma half-life measurements) and metabolite profiling are critical to address this gap .

- Experimental Design : Dose-response curves and time-course experiments are essential to distinguish acute vs. chronic effects. For combination therapies, factorial design experiments isolate synergistic mechanisms .

属性

IUPAC Name |

1H-indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYPNXXAYMYVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031458 | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

700-06-1 | |

| Record name | Indole-3-carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Indolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。